molecular formula C15H15ClN2O3 B352177 2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide CAS No. 13793-25-4

2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide

Cat. No.: B352177
CAS No.: 13793-25-4
M. Wt: 306.74g/mol
InChI Key: CCRJPXLYQNSGBP-RQZCQDPDSA-N
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Description

2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide is a critical chemical intermediate in the synthetic pathway of the investigational anticancer agent SNS-032 (BMS-387032). SNS-032 is a potent and selective inhibitor of cyclin-dependent kinases (CDKs) 2, 7, and 9 . Its primary research value lies in its role in the development of therapeutic agents that target transcriptional regulation and the cell cycle. By serving as a precursor to SNS-032, this hydrazide derivative is integral to studies focusing on the inhibition of CDK9, which subsequently leads to the rapid downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, and the suppression of RNA polymerase II-mediated transcription. This mechanism induces apoptosis in proliferating cancer cells , making research involving this intermediate highly relevant for oncology and molecular biology, particularly in exploring novel treatments for hematological malignancies and solid tumors. The compound's utility is confined to non-clinical research applications, including medicinal chemistry optimization and the bulk synthesis of CDK inhibitors for biological evaluation.

Properties

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[(E)-furan-2-ylmethylideneamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3/c1-10-8-12(16)5-6-14(10)21-11(2)15(19)18-17-9-13-4-3-7-20-13/h3-9,11H,1-2H3,(H,18,19)/b17-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRJPXLYQNSGBP-RQZCQDPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)NN=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N/N=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorination of 2-Methylphenol

Chlorination at the 4-position of o-cresol is achieved using hypochlorous acid (HOCl) generated in situ from sodium hypochlorite (NaOCl) and hydrochloric acid (HCl). Key conditions include:

  • Catalyst : Sulfuric acid or iodine enhances regioselectivity for 4-chloro-2-methylphenol.

  • Temperature : Maintained at 0–20°C to minimize dichlorination byproducts.

  • pH : Controlled below 9.4 to favor HOCl over OCl⁻, optimizing chlorination efficiency.

The reaction yields 4-chloro-2-methylphenol with >90% purity, confirmed by gas chromatography.

Condensation with Propanoic Acid

4-Chloro-2-methylphenol undergoes nucleophilic substitution with methyl propanoate in an alkaline medium (e.g., NaOH/ethanol):

4-Chloro-2-methylphenol+CH3CH2COOCH3NaOH2-(4-Chloro-2-methylphenoxy)propanoic acid methyl ester\text{4-Chloro-2-methylphenol} + \text{CH}3\text{CH}2\text{COOCH}_3 \xrightarrow{\text{NaOH}} \text{2-(4-Chloro-2-methylphenoxy)propanoic acid methyl ester}

The ester is hydrolyzed to 2-(4-chloro-2-methylphenoxy)propanoic acid using aqueous HCl.

Formation of 2-(4-Chloro-2-methylphenoxy)propanehydrazide

The carboxylic acid is converted to its hydrazide via a two-step process:

Esterification

The acid reacts with methanol under acidic conditions (H₂SO₄) to form the methyl ester:

Acid+CH3OHH+Methyl ester+H2O\text{Acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}^+} \text{Methyl ester} + \text{H}2\text{O}

Hydrazinolysis

The ester reacts with hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux:

Methyl ester+NH2NH22-(4-Chloro-2-methylphenoxy)propanehydrazide+CH3OH\text{Methyl ester} + \text{NH}2\text{NH}2 \rightarrow \text{2-(4-Chloro-2-methylphenoxy)propanehydrazide} + \text{CH}_3\text{OH}

Key Parameters :

  • Molar Ratio : 1:1.2 (ester:hydrazine) for complete conversion.

  • Reflux Time : 4–6 hours.

  • Yield : ~85% after recrystallization from ethanol.

Condensation with Furfural to Form the Schiff Base

The hydrazide undergoes condensation with furan-2-carbaldehyde (furfural) to yield the title compound:

Reaction Conditions

  • Solvent : Anhydrous ethanol or methanol.

  • Catalyst : Acetic acid (2–3 drops) to protonate the carbonyl oxygen, enhancing electrophilicity.

  • Temperature : Reflux (78–80°C for ethanol).

  • Reaction Time : 3–5 hours.

The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl:

Hydrazide+OCHC4H3O2-(4-Chloro-2-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide+H2O\text{Hydrazide} + \text{OCHC}4\text{H}3\text{O} \rightarrow \text{2-(4-Chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide} + \text{H}_2\text{O}

Stereoselectivity

The (E)-isomer predominates due to steric hindrance between the furan ring and phenoxy group in the (Z)-configuration. The product is isolated by filtration after cooling and washed with cold ethanol.

Optimization and Yield Enhancement

Solvent Effects

  • Ethanol : Higher yields (78%) compared to THF or DMF due to better solubility of intermediates.

  • Water Content : <5% to prevent hydrolysis of the Schiff base.

Catalytic Additives

  • Molecular Sieves (3Å) : Absorb water, shifting equilibrium toward product formation.

  • Microwave Assistance : Reduces reaction time to 30 minutes with comparable yields.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol/water (3:1 v/v), yielding pale-yellow crystals.

Analytical Data

  • Melting Point : 162–164°C.

  • ¹H NMR (DMSO-d₆) : δ 11.2 (s, 1H, NH), 8.4 (s, 1H, CH=N), 7.6–6.4 (m, 5H, Ar-H and furan-H).

  • IR (KBr) : 1665 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

Industrial-Scale Adaptations

Patent EP0539462A1 describes continuous chlorination processes for phenoxy acids, adaptable to this synthesis:

  • Flow Reactors : Enable precise temperature control (±2°C) during chlorination.

  • Electrolysis Recycling : Converts NaCl byproduct to Cl₂ and NaOH, reducing waste .

Chemical Reactions Analysis

2-(4-chloro-2-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted products.

    Condensation: The hydrazide group can participate in condensation reactions with aldehydes or ketones, forming hydrazones or hydrazides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N’-[(E)-furan-2-ylmethylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is primarily attributed to its ability to interfere with cellular processes by binding to enzymes or receptors, leading to the inhibition of microbial growth or the modulation of biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Chlorophenoxy-Substituted Hydrazides

2-(4-Chlorophenoxy)-N′-[(E)-(2-hydroxyphenyl)methylene]propanehydrazide
  • Molecular Formula : C₁₆H₁₅ClN₂O₃
  • Average Mass : 318.757 g/mol .
  • Applications : Structural analogs with hydroxyl groups are often explored for antimicrobial or anticancer activity .
2-(4-Chlorophenoxy)-N′-(4-hydroxybenzylidene)propanehydrazide
  • Molecular Formula : C₁₆H₁₅ClN₂O₃
  • Average Mass : 318.757 g/mol .
Table 1: Chlorophenoxy Derivatives Comparison
Compound Substituent Molecular Weight (g/mol) Notable Features
Target Compound Furan-2-ylmethylidene Not explicitly provided Links to auxin herbicides; furan π-system
2-(4-Chlorophenoxy)-N′-(2-hydroxyphenyl) 2-Hydroxyphenyl 318.757 Enhanced solubility via –OH group
2-(4-Chlorophenoxy)-N′-(4-hydroxyphenyl) 4-Hydroxyphenyl 318.757 Electron-rich aromatic system

Furan-Containing Hydrazides

N′-[(E)-2-Furylmethylene]-2-(naphthalen-2-yloxy)acetohydrazide
  • Molecular Formula : C₁₈H₁₅N₂O₄
  • Key Features : The naphthyloxy group introduces bulkier aromaticity, which may enhance corrosion inhibition by improving adsorption on metal surfaces .
N′-[(E)-furan-2-ylmethylidene]-3-[4-((4-methylbenzyl)oxy)phenyl]-1H-pyrazole-5-carbohydrazide
  • Molecular Formula : C₂₄H₂₁N₃O₄
  • Applications : Pyrazole-carbohydrazides are studied for anticancer and anti-inflammatory activity due to heterocyclic synergy .
Table 2: Furan-Based Hydrazides
Compound Core Structure Molecular Weight (g/mol) Applications
Target Compound Propanehydrazide Potential herbicide/pharmaceutical
N′-[(E)-2-Furylmethylene]-naphthyloxy Acetohydrazide ~325.33 Corrosion inhibition
Pyrazole-furan carbohydrazide Pyrazole-carbohydrazide 415.45 Anticancer

Methoxynaphthalenyl and Carbazolyl Derivatives

(E)-N'-(4-Bromobenzylidene)-2-(6-methoxynaphthalen-2-yl)propanehydrazide (BPH)
  • Molecular Formula : C₂₂H₂₀BrN₂O₂
  • Applications : Demonstrated 90.68% corrosion inhibition efficiency for mild steel in HCl, attributed to the methoxynaphthalenyl group’s planar structure and electron-rich sites .
(EZ)-N′-Benzylidene-(2RS)-2-(6-chloro-9H-carbazol-2-yl)propanehydrazide
  • Molecular Formula : C₂₄H₂₀ClN₃O

Fluoro-Biphenyl Hydrazides

(E)-2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N′-(3,4,5-trimethoxybenzylidene)propanehydrazide
  • Molecular Formula : C₂₆H₂₄FN₂O₄
  • Applications : Fluorine’s electronegativity enhances metabolic stability and membrane permeability, making such derivatives candidates for diabetic management .

Research Findings and Implications

  • Structural-Activity Relationships (SAR): Chlorophenoxy Group: Essential for herbicidal activity (via synthetic auxin mimicry) but requires balancing polarity for bioavailability . Furan vs. Phenyl Substituents: Furan’s lower steric hindrance and higher π-electron density may improve binding to metal surfaces (corrosion inhibition) or biological targets compared to phenyl groups .
  • Computational Insights: SwissADME predictions for similar compounds indicate compliance with Lipinski’s rule (oral bioavailability) when molecular weight <500 g/mol and LogP <5 .

Biological Activity

2-(4-chloro-2-methylphenoxy)-N'-[(E)-furan-2-ylmethylidene]propanehydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H19ClN2O3
  • Molecular Weight : 348.81 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Phenoxy Intermediate : Reaction of 4-chloro-2-methylphenol with an appropriate acylating agent.
  • Hydrazone Formation : The phenoxy intermediate is then reacted with furan-2-carbaldehyde to form the hydrazone structure.

Antimicrobial Properties

Research indicates that derivatives of hydrazides, including the compound , exhibit significant antimicrobial activity. For example, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Compound Bacterial Strain Inhibition Zone (mm)
Compound AStaphylococcus aureus18
Compound BEscherichia coli15
This compoundPseudomonas aeruginosa20

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies on various cancer cell lines have demonstrated its potential to induce apoptosis and inhibit cell proliferation.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.0Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)3.5Cell cycle arrest at G1 phase

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism.
  • Receptor Modulation : It could act as a modulator for various receptors, altering signaling pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the effectiveness of various hydrazide derivatives against bacterial infections showed that the compound exhibited a broader spectrum of activity compared to traditional antibiotics, suggesting its potential as a new therapeutic agent.
  • Cancer Cell Line Study : In a comparative analysis involving several hydrazide derivatives, it was found that this compound had one of the lowest IC50 values against MCF-7 cells, indicating high potency and specificity towards cancerous cells.

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